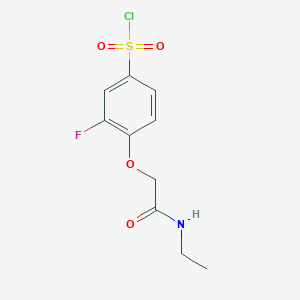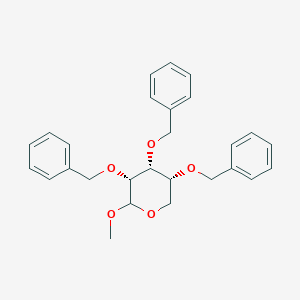![molecular formula C30H34O2Si2 B12845393 (([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: is a complex organosilicon compound characterized by its unique biphenyl structure linked through dimethylsilanediyl groups to phenylene units, which are further functionalized with hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Dimethylsilanediyl Groups: The biphenyl core is then reacted with chlorodimethylsilane in the presence of a base such as triethylamine to introduce the dimethylsilanediyl groups.
Attachment of Phenylene Units: The resulting intermediate is further reacted with a phenylene derivative, often through a Grignard reaction or a similar organometallic coupling process.
Hydroxylation: Finally, the phenylene units are functionalized with hydroxyl groups through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, sulfonates, bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Ethers, esters, other substituted derivatives
科学的研究の応用
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of multi-functional compounds.
Medicinal Chemistry:
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism by which (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol exerts its effects depends on its application:
Catalysis: Functions by coordinating to metal centers, stabilizing transition states, and facilitating electron transfer processes.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating their activity and leading to desired biological effects.
類似化合物との比較
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: can be compared with other organosilicon compounds:
Tetraphenylsilane: Lacks the hydroxyl functionality, making it less versatile in chemical reactions.
Hexamethyldisiloxane: Contains silicon-oxygen bonds instead of silicon-carbon bonds, leading to different chemical properties and reactivity.
Diphenylsilane: Simpler structure with fewer functional groups, limiting its applications compared to .
The uniqueness of (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol lies in its combination of biphenyl and silane functionalities, providing a versatile platform for various chemical transformations and applications.
特性
分子式 |
C30H34O2Si2 |
|---|---|
分子量 |
482.8 g/mol |
IUPAC名 |
[2-[[4-[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]phenyl]-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C30H34O2Si2/c1-33(2,29-11-7-5-9-25(29)21-31)27-17-13-23(14-18-27)24-15-19-28(20-16-24)34(3,4)30-12-8-6-10-26(30)22-32/h5-20,31-32H,21-22H2,1-4H3 |
InChIキー |
GWTIHYWWWNJSLJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C3=CC=CC=C3CO)C4=CC=CC=C4CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


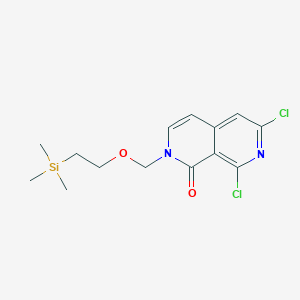
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)

![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
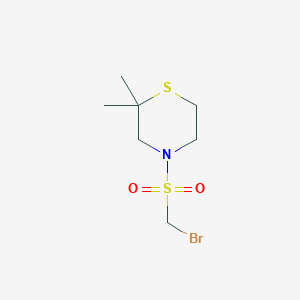

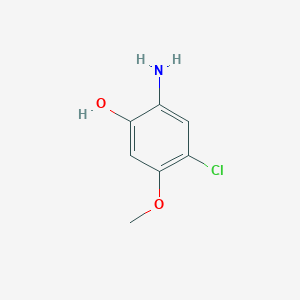
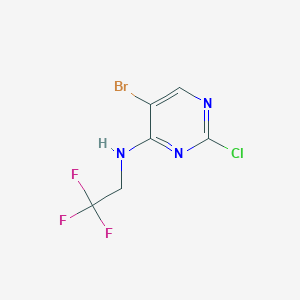
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)

